molecular formula C13H19ClNO2PS B14530777 S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate CAS No. 62685-01-2

S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate

Cat. No.: B14530777
CAS No.: 62685-01-2
M. Wt: 319.79 g/mol
InChI Key: VZCOVGGIURMTCA-UHFFFAOYSA-N
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Description

S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate: is a chemical compound that belongs to the class of organophosphorus compounds It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phosphonothioate group, which is a phosphorus-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate typically involves the reaction of 4-chlorophenylphosphonothioic dichloride with pyrrolidine and propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Chlorophenylphosphonothioic dichloride+Pyrrolidine+PropanolS-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate\text{4-Chlorophenylphosphonothioic dichloride} + \text{Pyrrolidine} + \text{Propanol} \rightarrow \text{this compound} 4-Chlorophenylphosphonothioic dichloride+Pyrrolidine+Propanol→S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the nervous system.

    Industry: It may be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

    Profenofos: An organophosphate insecticide with a similar phosphonothioate group.

    Pyraclofos: Another organophosphorus compound used as an insecticide.

Comparison:

    Uniqueness: S-(4-Chlorophenyl) O-propyl pyrrolidin-1-ylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    Activity: While similar compounds like profenofos and pyraclofos are primarily used as insecticides, this compound is being explored for broader applications in chemistry, biology, and medicine.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62685-01-2

Molecular Formula

C13H19ClNO2PS

Molecular Weight

319.79 g/mol

IUPAC Name

1-[(4-chlorophenyl)sulfanyl-propoxyphosphoryl]pyrrolidine

InChI

InChI=1S/C13H19ClNO2PS/c1-2-11-17-18(16,15-9-3-4-10-15)19-13-7-5-12(14)6-8-13/h5-8H,2-4,9-11H2,1H3

InChI Key

VZCOVGGIURMTCA-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(N1CCCC1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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